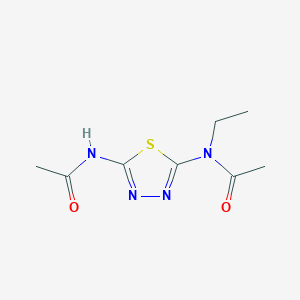
3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of Pyridin-3-yl Pyrimidine: This step involves the reaction of pyridine with a suitable pyrimidine derivative under controlled conditions.
Amination Reaction: The pyridin-3-yl pyrimidine is then subjected to an amination reaction with an appropriate amine to form the intermediate compound.
Formation of Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-3-yl)pyrimidine-2-amine: A precursor in the synthesis of the target compound.
Benzamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is unique due to its specific combination of pyridine, pyrimidine, and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
919991-24-5 |
|---|---|
Fórmula molecular |
C16H13N5O |
Peso molecular |
291.31 g/mol |
Nombre IUPAC |
3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C16H13N5O/c17-15(22)11-3-1-5-13(9-11)20-16-19-8-6-14(21-16)12-4-2-7-18-10-12/h1-10H,(H2,17,22)(H,19,20,21) |
Clave InChI |
ZCYIPPDXNQUWTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


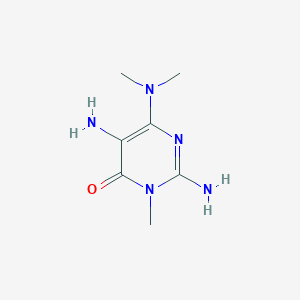
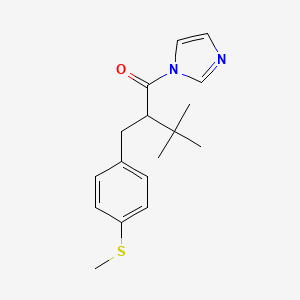
![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)

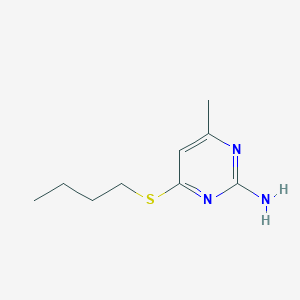
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
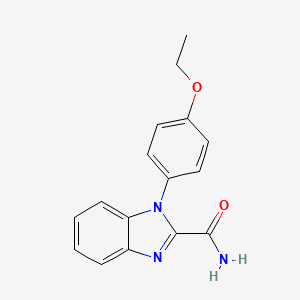
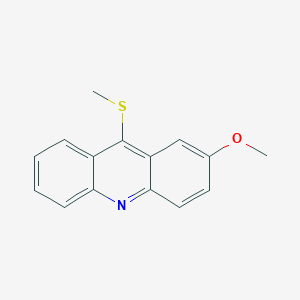
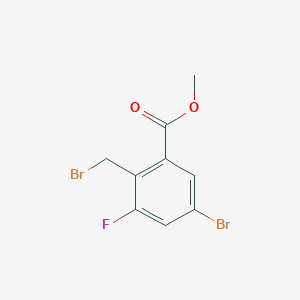
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
